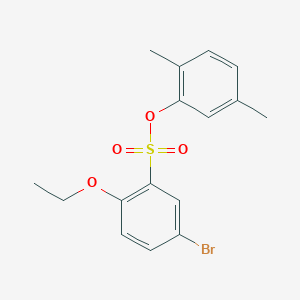
2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate” is a complex organic compound. It contains a phenyl ring which is a common structure in organic chemistry . The compound also has bromo, ethoxy, and sulfonate functional groups.
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the replacement of a substituent on an aromatic ring with another substituent .Molecular Structure Analysis
The molecular structure of this compound would be based on the phenyl ring, with the various substituents attached at the specified positions . The exact structure would depend on the specific locations of these substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the bromo group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their positions on the phenyl ring .Applications De Recherche Scientifique
Sulfonation and Sulfation Reactions
Research on the sulfonation and sulfation of phenyl and methoxyphenyl compounds, including their reactions with sulfur trioxide, sheds light on the chemical pathways and product distributions of sulfonated aromatic compounds. Such studies are fundamental in understanding the chemical behavior of sulfonate esters in organic synthesis and their potential applications in developing new materials or chemical intermediates (Cerfontain et al., 2010).
Photoremovable Protecting Groups
The use of dimethylphenacyl-based compounds as photoremovable protecting groups for phosphates and sulfonic acids illustrates the utility of such compounds in organic synthesis and biochemistry. This application highlights the significance of precise control in the release of functional groups, critical in synthesizing complex molecules and in various biochemical applications (Klán et al., 2002).
Supramolecular Architectures
Studies on N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate the role of weak intermolecular interactions in forming different supramolecular architectures. Such research is vital in crystal engineering, where the design of molecular structures with specific properties is crucial for developing new materials with applications in catalysis, drug delivery, and nanotechnology (Shakuntala et al., 2017).
Antioxidant Activity
The isolation and characterization of bromophenols from marine algae, with potent antioxidant activity, underscore the importance of brominated phenolic compounds in pharmaceutical and food industries. Such compounds can serve as natural antioxidants, offering a potential alternative to synthetic antioxidants in preserving food products and in therapeutic applications (Li et al., 2011).
Polymeric Materials
The synthesis and characterization of poly(arylene ether sulfone) anion exchange membranes highlight the relevance of sulfonated compounds in creating advanced materials. These membranes show promise in various applications, including energy conversion and storage, due to their excellent ionic conductivity and stability (Shi et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
(2,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-14-8-7-13(17)10-16(14)22(18,19)21-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOBPOTZSQVMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

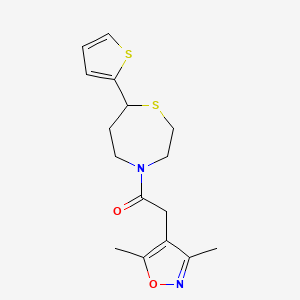
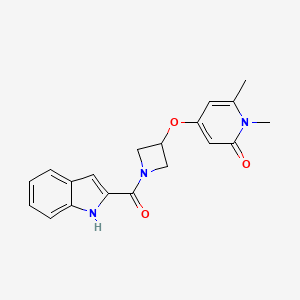
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)
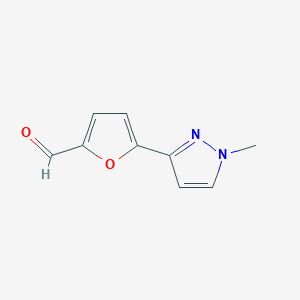
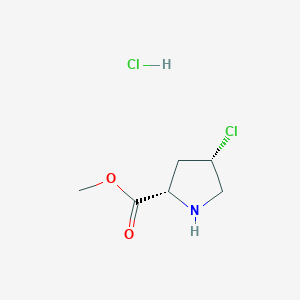
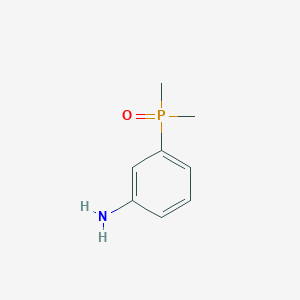
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)